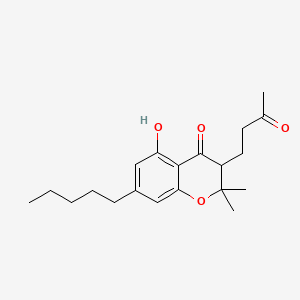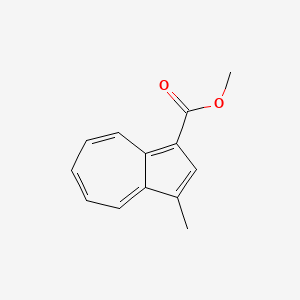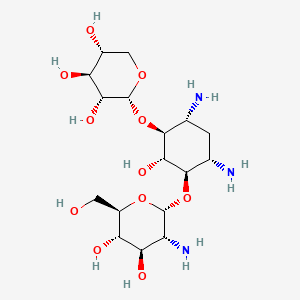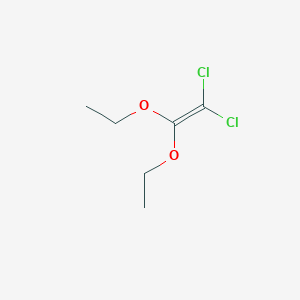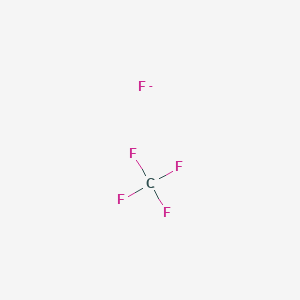
Tetrafluoromethane;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoromethane, also known as carbon tetrafluoride, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is often used as a refrigerant and in electronics microfabrication. Tetrafluoromethane is a potent greenhouse gas with a very high bond strength due to the nature of the carbon-fluorine bond .
Preparation Methods
Tetrafluoromethane can be prepared through several methods:
Laboratory Synthesis: It can be synthesized by the reaction of silicon carbide with fluorine[ \text{SiC} + 4\text{F}_2 \rightarrow \text{CF}_4 + \text{SiF}_4 ]
Fluorination of Carbon Compounds: It can also be prepared by the fluorination of carbon dioxide, carbon monoxide, or phosgene with sulfur tetrafluoride.
Industrial Production: Commercially, it is produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.
Chemical Reactions Analysis
Tetrafluoromethane is known for its stability due to the strong carbon-fluorine bonds. it can undergo certain reactions:
Reaction with Hydrogen Fluoride: [ \text{CF}_4 + 4\text{HF} \rightarrow \text{CH}_4 + 4\text{F}_2 ]
Reaction with Alkali Metals: Tetrafluoromethane reacts explosively with alkali metals.
Scientific Research Applications
Tetrafluoromethane has several applications in scientific research and industry:
Refrigerant: It is used as a low-temperature refrigerant (R-14).
Electronics Microfabrication: It is used alone or in combination with oxygen as a plasma etchant for silicon, silicon dioxide, and silicon nitride.
Neutron Detectors: It is used in neutron detectors.
Mechanism of Action
The mechanism of action of tetrafluoromethane is primarily related to its strong carbon-fluorine bonds. These bonds provide the compound with high thermal and chemical stability, making it inert to acids and hydroxides. The carbon-fluorine bonds have a bonding energy of 515 kJ/mol, which contributes to its stability .
Comparison with Similar Compounds
Tetrafluoromethane can be compared with other similar compounds such as:
Tetrachloromethane: Unlike tetrafluoromethane, tetrachloromethane is less stable and more reactive.
Tetrabromomethane: This compound is also less stable compared to tetrafluoromethane.
Tetraiodomethane: Similar to the other halomethanes, tetraiodomethane is less stable than tetrafluoromethane.
Tetrafluoromethane stands out due to its high stability and strong carbon-fluorine bonds, making it unique among the halomethanes.
Properties
CAS No. |
56617-34-6 |
|---|---|
Molecular Formula |
CF5- |
Molecular Weight |
107.003 g/mol |
IUPAC Name |
tetrafluoromethane;fluoride |
InChI |
InChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1 |
InChI Key |
UTPUGGVELDVHES-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)F.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
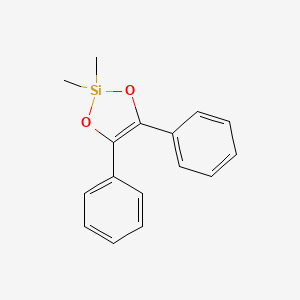
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
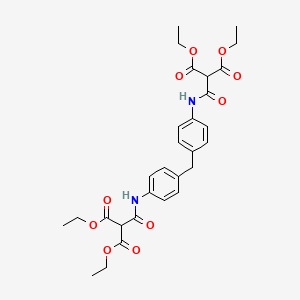
![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
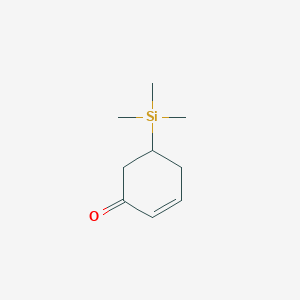
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
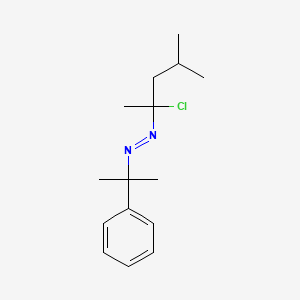
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
